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Protocol for Sharpless Asymmetric Aminohydroxylation in Synthesis

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Sharpless asymmetric aminohydroxylation (AA) is a powerful method for the stereoselective synthesis of vicinal amino alcohols from alkenes. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity. The products, 1,2-amino alcohols, are crucial building blocks in the synthesis of numerous natural products, pharmaceuticals, and chiral auxiliaries.[1][2][3] This protocol provides a detailed overview of the reaction, including its mechanism, substrate scope, and experimental procedures.

The Sharpless AA reaction offers a direct route to chiral amino alcohols with predictable stereochemistry based on the choice of the chiral ligand.[3] The reaction is known for its synselective nature, meaning the amino and hydroxyl groups are added to the same face of the double bond.[4] Various nitrogen sources can be employed, including sulfonamides, carbamates, and amides, allowing for the introduction of different protecting groups on the resulting amine.[1]

Mechanism of Action



The catalytic cycle of the Sharpless asymmetric aminohydroxylation is believed to proceed through a [3+2] cycloaddition mechanism. The key steps are as follows:

- Formation of the Osmium(VIII)-Imido Complex: The osmium tetroxide catalyst reacts with the nitrogen source in the presence of the chiral ligand to form a chiral osmium(VIII)-imido complex.
- Asymmetric Cycloaddition: The alkene coordinates to the chiral osmium complex and undergoes a [3+2] cycloaddition to form an osmaazaglycolate intermediate. The facial selectivity of this step is controlled by the chiral ligand.
- Hydrolysis: The osmaazaglycolate is hydrolyzed to release the desired vicinal amino alcohol product.
- Reoxidation: The resulting Osmium(VI) species is reoxidized to Osmium(VIII) by a stoichiometric oxidant, thus regenerating the active catalyst for the next cycle.

Data Presentation

The following tables summarize the typical performance of the Sharpless asymmetric aminohydroxylation with various substrates, ligands, and nitrogen sources.

Table 1: Asymmetric Aminohydroxylation of Styrene Derivatives

| Substrate | Ligand | Nitrogen Source | Yield (%) | ee (%) | Reference |
|--------------------------|-----------------|--------------------|-----------|--------|-----------|
| Styrene | (DHQ)₂PHAL | CbzN(Na)Cl | 94 | 99 | [5] |
| 4- Chlorostyren e | (DHQ)₂PHAL | CbzN(Na)Cl | 92 | 98 | [5] |
| 4- Methoxystyre ne | (DHQ)₂PHAL | CbzN(Na)Cl | 95 | 99 | [5] |
| Styrene | (DHQD)₂PHA L | BocN(Na)Cl | 85 | 97 | [5] |



Table 2: Asymmetric Aminohydroxylation of Cinnamate Esters

| Substrate | Ligand | Nitrogen Source | Major Regioiso mer | Yield (%) | ee (%) | Referenc e |
|-------------------------|----------------|--------------------|--------------------------|-----------|--------|---------------|
| Methyl Cinnamate | (DHQ)₂PH AL | TsN(Na)Cl | β-amino | 88 | 96 | [3] |
| Ethyl Cinnamate | (DHQD)₂A QN | TsN(Na)Cl | α-amino | 85 | 98 | [3] |
| tert-Butyl Cinnamate | (DHQ)₂PH AL | AcNH(Br) | β-amino | 90 | 95 | [4] |

Table 3: Effect of Ligand on Regioselectivity

| Substrate | Ligand | Major Regioisomer | Ratio (α- amino:β- amino) | Reference |
|---------------------|-------------|----------------------|---------------------------------|-----------|
| Methyl Cinnamate | (DHQ)₂PHAL | β-amino | 1:10 | [3] |
| Methyl Cinnamate | (DHQ)₂AQN | α-amino | 15:1 | [3] |
| Ethyl Cinnamate | (DHQD)₂PHAL | β-amino | 1:12 | [3] |
| Ethyl Cinnamate | (DHQD)₂AQN | α-amino | 18:1 | [3] |

Experimental Protocols

The following are representative experimental protocols for the Sharpless asymmetric aminohydroxylation.

Protocol 1: Asymmetric Aminohydroxylation of Styrene using (DHQ)₂PHAL



Materials:

- Styrene
- (DHQ)₂PHAL (1,4-bis(9-O-dihydroquininyl)phthalazine)
- Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)
- Benzyl N-chloro-N-sodiocarbamate (CbzN(Na)Cl)
- tert-Butanol
- Water
- Sodium bisulfite
- · Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

- To a stirred solution of (DHQ)₂PHAL (0.05 mmol) and potassium osmate(VI) dihydrate (0.04 mmol) in a 1:1 mixture of tert-butanol and water (10 mL) at room temperature is added benzyl N-chloro-N-sodiocarbamate (1.1 mmol).
- The resulting mixture is stirred for 5 minutes, after which styrene (1.0 mmol) is added.
- The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by TLC.
- Upon completion, the reaction is quenched by the addition of sodium bisulfite (1.5 g).
- The mixture is stirred for an additional 30 minutes, and then extracted with ethyl acetate (3 x 20 mL).



- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford the desired N-Cbz-protected amino alcohol.

Protocol 2: Regioselective Asymmetric Aminohydroxylation of Ethyl Cinnamate using (DHQD)₂AQN

Materials:

- Ethyl cinnamate
- (DHQD)₂AQN (1,4-bis(9-O-dihydroguinidinyl)anthraguinone)
- Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)
- Chloramine-T trihydrate
- n-Propanol
- Water
- Sodium sulfite
- Dichloromethane
- Saturated aqueous sodium bicarbonate
- Brine
- · Anhydrous magnesium sulfate

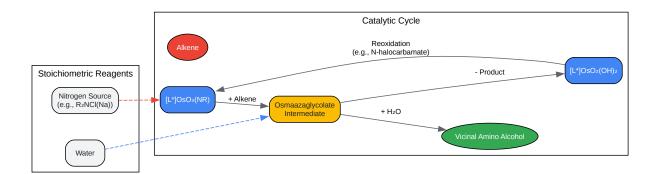
Procedure:

• In a round-bottom flask, chloramine-T trihydrate (3.0 mmol) is dissolved in a 1:1 mixture of n-propanol and water (20 mL).



- To this solution, (DHQD)₂AQN (0.02 mmol) and potassium osmate(VI) dihydrate (0.01 mmol) are added, and the mixture is stirred until homogeneous.
- The flask is cooled to 0 °C, and ethyl cinnamate (1.0 mmol) is added.
- The reaction is stirred at 0 °C for 18-36 hours.
- The reaction is quenched by the addition of sodium sulfite (2.0 g).
- The mixture is allowed to warm to room temperature and stirred for 30 minutes.
- The aqueous layer is extracted with dichloromethane (3 x 25 mL).
- The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate.
- The solvent is removed in vacuo, and the crude product is purified by chromatography to yield the desired α-amino-β-hydroxy ester.

Visualizations Catalytic Cycle of Sharpless Asymmetric Aminohydroxylation





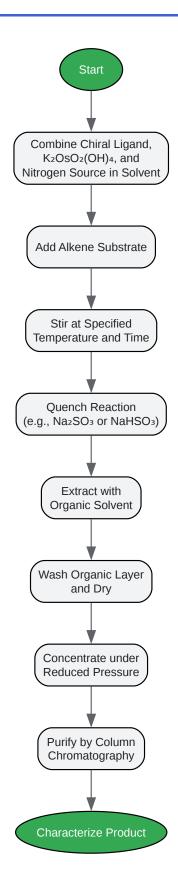


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Caption: Catalytic cycle of the Sharpless asymmetric aminohydroxylation.

Experimental Workflow for Sharpless Asymmetric Aminohydroxylation





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Caption: General experimental workflow for the Sharpless AA reaction.



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